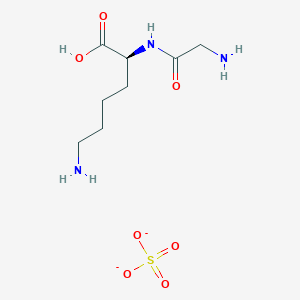
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate is a complex organic compound that plays a significant role in various biochemical and industrial processes. This compound is characterized by its unique structure, which includes an amino group and an aminoacetamido group attached to a hexanoic acid backbone, with a sulfate group enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate typically involves multiple steps, starting from readily available precursors One common method involves the protection of the amino groups, followed by the formation of the hexanoic acid backbone through a series of condensation and reduction reactions
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents is optimized to enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfate groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Plays a role in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of (2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The sulfate group enhances its solubility and facilitates its transport across biological membranes, allowing it to exert its effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar hexanoic acid backbone but lacking the aminoacetamido group.
Arginine: Another amino acid with a guanidino group, offering different reactivity and biological functions.
Ornithine: A non-proteinogenic amino acid with a similar structure but different functional groups.
Uniqueness
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate is unique due to the presence of both amino and aminoacetamido groups, which confer distinct chemical reactivity and biological activity. The sulfate group further enhances its solubility and potential for diverse applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H17N3O7S-2 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;sulfate |
InChI |
InChI=1S/C8H17N3O3.H2O4S/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;1-5(2,3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);(H2,1,2,3,4)/p-2/t6-;/m0./s1 |
InChI Key |
MBTCJLVDKVVCBT-RGMNGODLSA-L |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















